REACTION_CXSMILES
|
I[CH:2]1[C:6]([CH3:8])([CH3:7])[C:5]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)[O:4][CH2:3]1.C[Si]([SiH]([Si](C)(C)C)[Si](C)(C)C)(C)C.N(C(C)(C)C#N)=NC(C)(C)C#N.C1(C)C=CC=CC=1>>[CH3:7][C:6]1([CH3:8])[C:5]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
IC1COC2(C1(C)C)CN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.456 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0.002 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by CombiFlash
|
Type
|
WASH
|
Details
|
eluting with 0 to 30% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
to provide the THF compound
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCOC12CN(CC2)C(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |